2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-thienylmethylene)acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of similar heterocyclic compounds typically involves starting compounds undergoing reactions to yield complex structures with desired functionalities. For instance, derivatives of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized through various chemical reactions, demonstrating the complexity and versatility of synthetic routes in achieving specific molecular configurations (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant information about their chemical behavior. Studies involving X-ray diffraction and spectroscopic methods (IR, NMR) are common for characterizing these structures, providing insights into the arrangement of atoms and the configuration of molecules. This structural information is crucial for understanding the reactivity and potential applications of the compounds (Purandara et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with other chemical agents, leading to a variety of reactions such as cyclization, substitution, and the formation of new bonds. These reactions not only extend the utility of the compounds but also enrich the chemistry associated with heterocyclic and hydrazide groups. For example, the formation of formazans from Mannich bases of related structures showcases the diversity of chemical transformations these compounds can undergo (Sah et al., 2014).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are vital for the practical application and handling of these compounds. Techniques like single-crystal X-ray diffraction provide detailed information about the crystalline architecture, which influences the compound's stability, solubility, and reactivity (Yeo, Azizan, & Tiekink, 2019).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards various reagents, and stability under different conditions, are integral to understanding the compound's behavior in chemical reactions and potential applications. The interaction with specific reagents can lead to a wide range of derivatives, each with unique properties and applications, highlighting the compound's versatility (Safonov, 2018).
Scientific Research Applications
Enzyme Inhibition
Research has shown that derivatives of the compound exhibit significant inhibitory activity against enzymes such as lipase and α-glucosidase. These findings suggest potential therapeutic applications in treating diseases related to enzyme dysfunction. The study by Bekircan, Ülker, and Menteşe (2015) highlights compounds that demonstrated the best anti-lipase and anti-α-glucosidase activities, providing a foundation for further investigation into their mechanisms of action and potential therapeutic uses (Bekircan, Ülker, & Menteşe, 2015).
Safety and Hazards
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5OS2/c22-16-10-8-15(9-11-16)20-25-26-21(27(20)17-5-2-1-3-6-17)30-14-19(28)24-23-13-18-7-4-12-29-18/h1-13H,14H2,(H,24,28)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGQYXMUNNFCGB-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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